4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, a piperazine ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps. One common approach is to start with the cyclopropylpyrimidine derivative, which is then reacted with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine: A closely related compound with additional methyl groups.
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine: A derivative with difluoromethyl substitution.
Properties
Molecular Formula |
C18H24N6S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C18H24N6S/c1-3-14-12-16(22-18(20-14)25-2)24-10-8-23(9-11-24)15-6-7-19-17(21-15)13-4-5-13/h6-7,12-13H,3-5,8-11H2,1-2H3 |
InChI Key |
GFEZLIGXQKSLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Origin of Product |
United States |
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